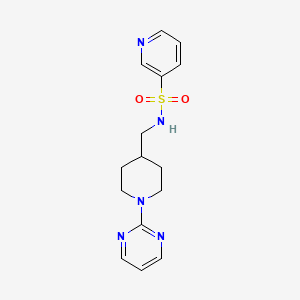

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c21-23(22,14-3-1-6-16-12-14)19-11-13-4-9-20(10-5-13)15-17-7-2-8-18-15/h1-3,6-8,12-13,19H,4-5,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKZIQBHPHHCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the formation of the piperidinyl ring. One common approach is to react pyrimidin-2-yl with piperidine-4-ylmethylamine under controlled conditions to form the intermediate piperidinyl compound. Subsequent sulfonation with pyridine-3-sulfonic acid completes the synthesis.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of pyridine-3-sulfonic acid derivatives.

Reduction: Reduction of the pyridine ring to form pyridine-3-amine derivatives.

Substitution: Introduction of various functional groups at the pyrimidinyl or piperidinyl positions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties are leveraged to create innovative products with enhanced performance.

Mechanism of Action

The mechanism by which N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related molecules from the evidence:

Key Structural Differences and Implications

’s Compound: Methylsulfonyl group is electron-withdrawing, which may stabilize the piperidine ring conformation but reduce nucleophilicity.

Sulfonamide Position :

- The pyridine-3-sulfonamide group is common to all compounds, but its linkage to different substituents (e.g., piperidine in the target vs. triazolopyrimidine in Pyroxsulam) dictates spatial orientation and interaction with biological targets .

Aromatic vs. Aliphatic Substituents :

- Pyrimidine (target) and pyrazine () are aromatic heterocycles, whereas ’s fluorobenzyl group combines aromaticity with halogenation. These differences influence solubility, bioavailability, and binding modes .

Biological Activity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanisms of action, and biological effects of this compound, supported by research findings and data tables.

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₅O₂S |

| Molecular Weight | 333.4 g/mol |

| CAS Number | 1235671-44-9 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrimidine and piperidine rings, followed by coupling with the pyridine sulfonamide. The synthetic route can include:

- Formation of Pyrimidine Ring : Utilizing appropriate starting materials under specific conditions.

- Cyclization to Piperidine : Often involving catalysts to facilitate the reaction.

- Final Coupling : Achieved through palladium-catalyzed cross-coupling reactions.

This compound exhibits its biological activity through interaction with specific molecular targets, including enzymes and receptors. The binding to these targets can modulate their activity, leading to alterations in cellular signaling pathways.

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in anticancer applications. Key findings from recent studies include:

- Antitumor Activity : In vitro studies have demonstrated that derivatives containing the pyrimidine and piperidine moieties possess significant cytotoxic effects against various cancer cell lines.

- Mechanism-Based Approaches : Investigations into its mechanism suggest that it may inhibit key enzymes involved in cancer progression, thereby reducing tumor growth.

Case Studies

A notable case study involved screening a series of sulfonamide derivatives, including this compound, against multiple cancer cell lines. The results indicated:

| Compound | Cell Line | % Inhibition |

|---|---|---|

| N-(4-(5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-Yl)Methoxy)-3-Fluorophenyl)-4-Methoxybenzenesulfonamide | T47D (Breast) | 90.47% |

| N-(4-Methoxybenzene sulfonamide) | SK-MEL-5 (Melanoma) | 84.32% |

These findings highlight the potential of this compound in developing effective cancer therapies.

Q & A

Q. What synthetic strategies are commonly employed for synthesizing N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step coupling reactions:

- Step 1: Formation of the pyrimidinyl-piperidine core via nucleophilic substitution or reductive amination.

- Step 2: Introduction of the pyridine sulfonamide group using sulfonyl chloride intermediates. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is often utilized for heterocyclic assembly .

- Step 3: Purification via column chromatography and recrystallization.

For example, analogous sulfonamide couplings benefit from bases like 3-picoline or 3,5-lutidine to enhance reaction efficiency and yield .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze , , and 2D NMR spectra to verify connectivity and stereochemistry.

- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) or LC-MS.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns and UV detection .

- X-ray Crystallography: For absolute configuration determination, use SHELX software for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling pyridine sulfonamide to the piperidine-pyrimidine scaffold?

Methodological Answer:

- Base Selection: 3-Picoline or 3,5-lutidine, combined with dimethyl sulfoxide (DMSO), improves sulfonamide bond formation by activating sulfonyl chlorides .

- Catalytic Additives: N-Arylsulfilimines (e.g., S,S-dimethylsulfilimine hydrochloride) enhance reaction rates and reduce side products.

- Temperature Control: Reactions at 50–60°C in acetonitrile or dichloromethane balance reactivity and decomposition .

Q. What computational approaches are used to predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Simulate binding interactions with target proteins (e.g., kinases, receptors) using AutoDock Vina or Schrödinger Suite. For example, pyridine sulfonamides show affinity for antimicrobial targets via hydrogen bonding and hydrophobic interactions .

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Quantitative Structure-Activity Relationship (QSAR): Model substituent effects on activity using descriptors like logP and polar surface area .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization: Compare protocols for inconsistencies in cell lines, concentrations, or readout methods. For example, antimicrobial activity may vary with bacterial strain selection .

- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., replacing pyrimidine with triazolo-pyrimidine) to isolate contributing factors .

- Meta-Analysis: Cross-reference data from multiple studies, prioritizing peer-reviewed sources over vendor-reported results .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Crystallization Challenges: Poor solubility in common solvents and conformational flexibility of the piperidine ring.

- Mitigation Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.